molecular formula C10H12O3 B1293768 Ethyl phenoxyacetate CAS No. 2555-49-9

Ethyl phenoxyacetate

Cat. No.: B1293768
CAS No.: 2555-49-9
M. Wt: 180.2 g/mol
InChI Key: MGZFVSUXQXCEHM-UHFFFAOYSA-N
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Description

Ethyl phenoxyacetate is an organic compound with the molecular formula C10H12O3. It is an ester formed from phenoxyacetic acid and ethanol. This compound is known for its pleasant floral odor and is used in various applications, including flavoring agents and perfumes.

Mechanism of Action

Target of Action

Ethyl phenoxyacetate is a chemical compound with the molecular formula C10H12O3 The primary target of this compound is not explicitly mentioned in the available literature

Mode of Action

This compound is an ester . It undergoes cyanide ion catalyzed aminolysis with ammonia to afford the corresponding amide . This suggests that the compound may interact with its targets through a process of aminolysis, a chemical reaction that involves the replacement of a functional group with an amino group.

Biochemical Pathways

It’s known that esters like this compound can participate in various biochemical reactions, including esterification and hydrolysis . These reactions can influence a variety of biochemical pathways, potentially leading to downstream effects.

Result of Action

The compound’s ability to undergo aminolysis suggests that it could potentially influence cellular processes involving amide bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cyanide ions and ammonia is necessary for the compound to undergo aminolysis . Other factors, such as pH, temperature, and the presence of other chemicals, could also potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Ethyl phenoxyacetate plays a role in various biochemical reactions, primarily due to its ester functional group. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols. In the case of this compound, esterases hydrolyze it into phenoxyacetic acid and ethanol. This interaction is crucial for its metabolism and subsequent biological effects .

Cellular Effects

This compound influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific proteins and enzymes, leading to either inhibition or activation of their functions. For example, this compound can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic state of the cell. These interactions can also lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular functions, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to toxicity, including liver and kidney damage. These threshold effects are crucial for determining safe and effective dosage levels for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by esterases into phenoxyacetic acid and ethanol, which are further processed by other metabolic enzymes. Phenoxyacetic acid can enter the citric acid cycle, while ethanol is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase. These metabolic pathways are essential for the clearance and detoxification of this compound in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also interact with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments, affecting its overall biological activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its activity and function within the cell, as it allows this compound to interact with specific biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenoxyacetate is typically synthesized through the esterification of phenoxyacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Phenoxyacetic acid+EthanolEthyl phenoxyacetate+Water\text{Phenoxyacetic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Phenoxyacetic acid+Ethanol→Ethyl phenoxyacetate+Water

Industrial Production Methods: In industrial settings, the esterification process is often conducted using azeotropic distillation to remove water and shift the equilibrium towards the formation of the ester. This method ensures a higher yield of this compound. The phenoxyacetic acid used in this process can be obtained from the reaction of phenol with monochloroacetic acid in an aqueous alkaline solution .

Types of Reactions:

Common Reagents and Conditions:

    Aminolysis: Cyanide ions and ammonia.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products:

    Aminolysis: Phenoxyacetamide.

    Hydrolysis: Phenoxyacetic acid and ethanol.

Scientific Research Applications

Ethyl phenoxyacetate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl phenoxyacetate can be compared with other esters of phenoxyacetic acid, such as:

  • Mthis compound
  • Propyl phenoxyacetate
  • Butyl phenoxyacetate

Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly suitable for use in flavors and fragrances. Its pleasant floral odor also distinguishes it from other similar compounds .

Properties

IUPAC Name

ethyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZFVSUXQXCEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062520
Record name Ethyl phenoxyacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2555-49-9
Record name Ethyl 2-phenoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2555-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-phenoxy-, ethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-phenoxy-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl phenoxyacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl phenoxyacetate
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Synthesis routes and methods I

Procedure details

To a solution of phenol (1.88 g, 20.0 mmol) in DMF (40 mL) is added potassium carbonate (3.03 g, 22.0 mmol) and ethyl bromoacetate (2.34 mL, 21.0 mmol), and the mixture is stirred at 70° C. for 18 h. The mixture is cooled to RT, Et2O is added, and the mixture is washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue is vacuum distilled to give 3.39 g of the product 430.
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1.88 g
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3.03 g
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2.34 mL
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40 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3.8 g of methyl phenyl carbonate, 3.06 g of ethyl chloroacetate, and 0.42 g of TBPB was heated at 120° C. for 2 hours. Distillation of the resulting reaction mixture provided a 96 percent yield of ethyl phenoxyacetate.
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3.8 g
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3.06 g
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0.42 g
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Synthesis routes and methods III

Procedure details

The compound 34 was prepared according to the method described for compound 26 employing phenol (4.5 g, 0.05 mol), ethyl bromoacetate (31 g, 0.19 mol) and potassium carbonate (33 g, 0.24 mol) to give a colorless oily compound 34 (6.9 g, 81%). 1H NMR (300 MHz, CD2Cl2) δ 1.30 (t, J=7.0 Hz, 3H), 4.27 (q, J=7.0 Hz, 2H), 4.62 (s, 2H), 6.91 (d, J=7.9 Hz, 2H), 6.99 (t, J=7.0 Hz, 1H), 7.29 (t, J=7.6 Hz, 2H).
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4.5 g
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31 g
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33 g
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Yield
81%

Synthesis routes and methods IV

Procedure details

A mixture of 30 g. of phenoxyacetic acid, 100 ml. of ethanol and 10 ml. of sulfuric acid is refluxed for 22 hours, cooled, poured into ice water and extracted with methylene chloride. The organic extract is washed with water to neutrality, dried over sodium sulfate and evaporated to dryness under vacuum, to yield ethyl phenoxyacetate, b.p. 123°/17 mm.Hg.
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ice water
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Synthesis routes and methods V

Procedure details

The three-necked 500 mL flask was filled with phenol (1.89 g, 20 millimoles, Aldrich, 99+%), sodium hydroxide (1.76 g, 50% w/w solution in water, 22 millimoles, Aldrich), sodium iodide (0.18 g, 1 millimole, Aldrich, 98%), and water (196.78 g) and immersed in the water bath kept at 60° C. The excess molar concentration of sodium hydroxide was 0.10. The mixture was stirred mechanically at 600 rpm. Next, the organic phase consisting of ethyl chloroacetate (9.84 g, 80 millimoles, Aldrich, 99%), Aliquat 336 (0.834 g, 2 millimoles, and 3-methylanisole (GC standard, 0.490 g, 4 millimoles, Aldrich, 99%) was introduced into the flask. The organic phase: aqueous phase weight ratio was 1:18. The stirring was continued at 60° C. for several hours. The aliquots were taken every 60-90 minutes and briefly centrifuged. The organic phase was injected into the GC instrument. The yield of ethyl phnoxyacetate after 390 minutes retention time was 18%.
Quantity
1.89 g
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reactant
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1.76 g
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0.18 g
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196.78 g
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9.84 g
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0.49 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Ethyl phenoxyacetate in current research?

A1: this compound serves primarily as a precursor in synthesizing various compounds with potential biological activity. For instance, it's used to create new plant growth regulators [], 1,3,4-oxadiazoles [], and pyrazole derivatives [].

Q2: What is known about the structural characteristics of this compound?

A2: While a molecular formula and weight aren't explicitly provided in the excerpts, its structure consists of a phenoxy group (C6H5O-) attached to the ethyl ester of acetic acid (CH3COOCH2CH3). Research papers utilize spectroscopic techniques like IR, 1H NMR, and MS to characterize this compound and its derivatives [, ]. For example, fragmentation patterns observed in MS spectra help elucidate the structural characteristics of synthesized oxadiazoles [].

Q3: How is this compound typically synthesized?

A3: A common synthesis route involves reacting phenol with Ethyl chloroacetate, often employing catalysts like PEG-400 to facilitate the reaction []. Researchers have also explored alternative approaches, including phase-transfer catalysis and ultrasonic irradiation, to enhance the synthesis of this compound derivatives [].

Q4: Are there any studies exploring the biological effects of this compound derivatives on plants?

A4: Yes, researchers have investigated the effects of substituted (diethylamino)this compound compounds, derived from this compound, on maize seedlings []. These compounds showed impacts on seedling morphology, chlorophyll content, and the activities of enzymes like NR, CAT, and POD, suggesting potential applications as plant growth regulators [].

Q5: What are the potential applications of this compound derivatives in medicinal chemistry?

A5: While the provided abstracts don't delve into specific medicinal applications, the synthesis of novel 1,3,4-oxadiazoles [] and pyrazole derivatives [] using this compound as a starting material suggests potential avenues for drug discovery. These heterocyclic compounds are prominent pharmacophores found in various drugs, indicating potential applications in diverse therapeutic areas.

Q6: Has this compound been explored in the context of carboxylic ester derivatives for pharmaceutical use?

A6: One research paper mentions a carboxylic ester derivative synthesized from a compound structurally similar to this compound []. This derivative is suggested as a potential treatment for thrombosis, apoplexy, cardiac infarction, inflammation, arterial sclerosis, and tumors []. While this research doesn't directly involve this compound, it highlights the potential of similar compounds for pharmaceutical applications.

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